REACTION_CXSMILES
|
[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[CH:2]1.C([Li])CCC.[B:15](OC(C)C)([O:20]C(C)C)[O:16]C(C)C.P(=O)(O)(O)O>O.CCOCC>[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[C:2]1[B:15]([OH:20])[OH:16]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=2C=NC=CC21
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-44 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −33 to −45° C. for 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A three neck flask fitted with an internal thermometer
|
Type
|
CUSTOM
|
Details
|
was evacuated
|
Type
|
ADDITION
|
Details
|
filled with a nitrogen gas atmosphere
|
Type
|
ADDITION
|
Details
|
THF (60 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature at or below −33° C
|
Type
|
CUSTOM
|
Details
|
the cooling bath removed
|
Type
|
WAIT
|
Details
|
to proceed for 105 minutes
|
Duration
|
105 min
|
Type
|
CUSTOM
|
Details
|
A yellow solid formed
|
Type
|
FILTRATION
|
Details
|
A yellow solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
was dried by suction overnight (5.05 g)
|
Duration
|
8 (± 8) h
|
Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
S1C(=CC=2C=NC=CC21)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |